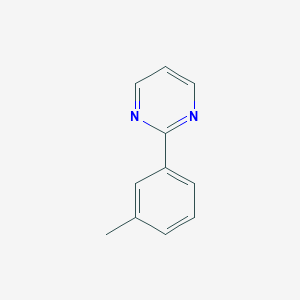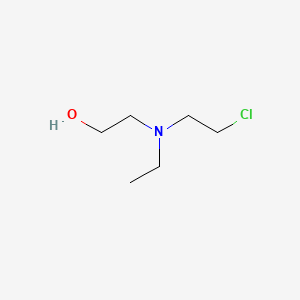![molecular formula C9H9N3O2 B15356511 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is a chemical compound belonging to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate pyrrolopyridine derivatives under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivative.
Reduction: Reduction of the compound to form a reduced derivative.
Substitution: Replacement of a functional group within the compound with another group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学的研究の応用
Chemistry: In chemistry, 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It may be used in assays to evaluate its effects on various biological targets.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be developed into drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific application and derivative of the compound.
類似化合物との比較
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of various biologically active molecules.
Indole derivatives: These compounds also contain a heterocyclic ring and are known for their diverse biological activities.
Uniqueness: 4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide is unique in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
4-methoxypyrrolo[2,3-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-5-11-4-7-6(8)2-3-12(7)9(10)13/h2-5H,1H3,(H2,10,13) |
InChIキー |
IRXPZSNOYWOXID-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CN(C2=CN=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methylphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B15356428.png)
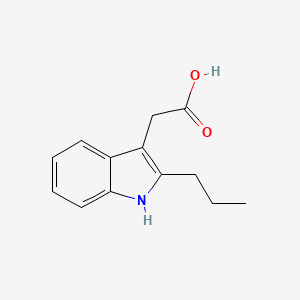

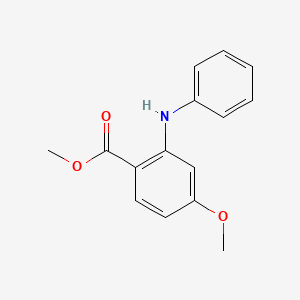


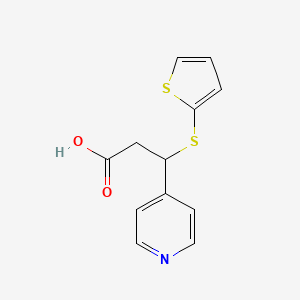
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
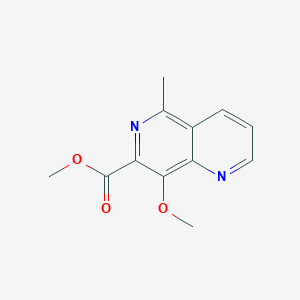
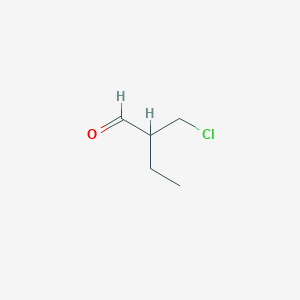
![1-[[2-Methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine](/img/structure/B15356487.png)

